molecular formula C21H28N2O3S B4496682 2,4,6-TRIMETHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE

2,4,6-TRIMETHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE

Cat. No.: B4496682
M. Wt: 388.5 g/mol
InChI Key: DKPOHIHVODIVPB-UHFFFAOYSA-N
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Description

2,4,6-TRIMETHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TRIMETHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the core benzene ring substituted with methyl groups. The piperidine moiety is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the sulfonamide group, which is achieved by reacting the intermediate compound with a sulfonyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-TRIMETHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2,4,6-TRIMETHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,4,6-TRIMETHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine moiety may enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbenzene: A simpler compound with a similar aromatic core but lacking the sulfonamide and piperidine groups.

    1-(2,4,6-Trimethylphenyl)ethanone: Contains a similar aromatic structure but with a ketone group instead of a sulfonamide.

    2,4,6-Trimethyl-1-nonene: Features a similar methyl-substituted aromatic ring but with an alkene side chain.

Uniqueness

2,4,6-TRIMETHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its combination of a sulfonamide group, a piperidine moiety, and multiple methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,4,6-trimethyl-N-[4-(1-methylpiperidin-4-yl)oxyphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15-13-16(2)21(17(3)14-15)27(24,25)22-18-5-7-19(8-6-18)26-20-9-11-23(4)12-10-20/h5-8,13-14,20,22H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPOHIHVODIVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)OC3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4,6-TRIMETHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE
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2,4,6-TRIMETHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE
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2,4,6-TRIMETHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE
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2,4,6-TRIMETHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE
Reactant of Route 5
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2,4,6-TRIMETHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE
Reactant of Route 6
2,4,6-TRIMETHYL-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE

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